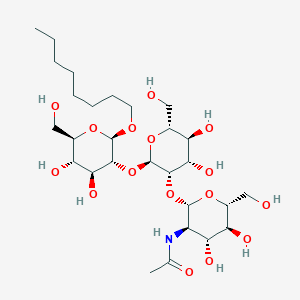
4-Methyl-2-oxovaleric Acid-d7 Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-oxovaleric Acid-d7 Sodium Salt is a stable isotope-labeled compound that is commonly used in scientific research. It is a deuterated form of 4-methyl-2-oxovaleric acid, which is also known as leucine metabolite. This compound is used as a tracer in metabolic studies, particularly in the study of branched-chain amino acid metabolism.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt is related to its use as a tracer in metabolic studies. When this compound is administered to a subject, it is metabolized in the body in the same way as non-deuterated 4-methyl-2-oxovaleric acid. The deuterium label allows researchers to track the pathway of leucine metabolism in the body, which can help them understand how this amino acid is utilized by the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt are related to its use as a tracer in metabolic studies. This compound does not have any direct effects on the body, but it can provide valuable information about leucine metabolism and its role in muscle growth and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt in lab experiments is its stability. This compound is stable under normal conditions, which makes it easy to handle and store. It is also a highly specific tracer for leucine metabolism, which can provide valuable information about this process. However, one of the limitations of using this compound is its cost. It is a relatively expensive compound, which can make it difficult to use in large-scale studies.
Direcciones Futuras
There are several future directions for the use of 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt in scientific research. One area of interest is the study of muscle metabolism and the role of branched-chain amino acids in muscle growth and repair. This compound can be used to track the pathway of leucine metabolism in the body, which can provide valuable information about how this amino acid is utilized by the body. Another area of interest is the study of metabolic disorders, such as diabetes and obesity. This compound can be used to study the metabolic pathways involved in these disorders, which can help researchers develop new treatments and therapies.
Métodos De Síntesis
The synthesis of 4-Methyl-2-oxovaleric Acid-d7 Sodium Salt involves the reaction of 4-methyl-2-oxovaleric acid with deuterium oxide in the presence of a deuterium exchange catalyst. The resulting compound is then converted to its sodium salt form by reacting it with sodium hydroxide. The final product is a white crystalline powder that is stable under normal conditions.
Aplicaciones Científicas De Investigación
4-Methyl-2-oxovaleric Acid-d7 Sodium Salt is commonly used as a tracer in metabolic studies. It is particularly useful in the study of branched-chain amino acid metabolism, which is important for muscle growth and repair. This compound can be used to track the pathway of leucine metabolism in the body, which can help researchers understand how this amino acid is utilized by the body.
Propiedades
Número CAS |
1795020-84-6 |
|---|---|
Nombre del producto |
4-Methyl-2-oxovaleric Acid-d7 Sodium Salt |
Fórmula molecular |
C₆H₂D₇NaO₃ |
Peso molecular |
159.17 |
Sinónimos |
2-Ketoisocaproic Acid-d7 Sodium Salt; 2-Oxo-4-methylpentanoic Acid-d7 Sodium Salt; 4-Methyl-2-oxopentanoic Acid-d7 Sodium Salt; Sodium 2-Ketoisocaproate-d7; Sodium 4-methyl-2-oxopentanoate-d7; Sodium 4-methyl-2-oxovalerate-d7; Sodium α-Keto-isocaproa |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Furo[2,3-b]furan, 2,3,3a,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B1146788.png)
